4-Hydroxy-3,5-dinitrobenzoic acid
Overview
Description
4-Hydroxy-3,5-dinitrobenzoic acid is a chemical compound that is related to various substituted benzoic acids. It is characterized by the presence of nitro groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of substituted dinitrobenzoic acids, such as 4-hydroxy-3,5-dinitrobenzoic acid, can involve nucleophilic substitution reactions. For instance, the study of the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ions in aqueous dimethyl sulfoxide provides insights into the formation of anionic σ-complexes and intermediate complexes, which are key steps in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-3,5-dinitrobenzoic acid and its derivatives can be elucidated using crystallography. For example, the crystal structures of co-crystal adducts of 3,5-dinitrobenzoic acid with other compounds demonstrate the presence of hydrogen-bonded and π–π-bonded structures, which are indicative of the compound's ability to form stable molecular assemblies . Additionally, the crystal structure of a 1:2 adduct of phenoxyacetic acid with 3,5-dinitrobenzoic acid reveals a complex hydrogen-bonding network involving carboxylic acid oxygens, which is crucial for understanding the molecular interactions of 4-hydroxy-3,5-dinitrobenzoic acid .
Chemical Reactions Analysis
The reactivity of 4-hydroxy-3,5-dinitrobenzoic acid can be inferred from studies on related compounds. For instance, the reaction of 2-hydroxy-3,5-dinitrobenzoic acid with an antimalarial drug, pyrimethamine, results in the formation of a salt with strong intermolecular hydrogen bonding interactions that are essential for the stability of the crystal structure . These interactions, including C–H⋯O, N–H⋯N, and O–H⋯O hydrogen bonds, are likely to be relevant for the chemical behavior of 4-hydroxy-3,5-dinitrobenzoic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-3,5-dinitrobenzoic acid can be deduced from the properties of its salts and adducts. The crystal structure analysis of its salts reveals important aspects such as the role of hydrogen bonding in stabilizing the structure and the electrostatic properties that facilitate interactions with other molecules . Theoretical calculations on the binding free energies and electron densities of these salts provide further insights into the stability and reactivity of the compound. The presence of nitro groups and a hydroxyl group in the molecule is likely to influence its acidity, solubility, and overall reactivity.
Scientific Research Applications
Crystal Structures and Hydrogen Bonding : 4-Hydroxy-3,5-dinitrobenzoic acid has been studied for its ability to form co-crystal adducts with other compounds. These adducts demonstrate polymeric and hexamolecular hydrogen-bonded and π–π-bonded structures, which are significant in crystallography and molecular design (Smith & Lynch, 2014).
Nucleophilic Substitution Studies : Research has explored the reactions of derivatives of 4-Hydroxy-3,5-dinitrobenzoic acid with hydroxide ion in aqueous dimethyl sulfoxide. These studies are crucial for understanding the chemical behavior and reaction mechanisms of aromatic compounds (HasegawaYoshinori, 1983).
Intramolecular Hydrogen Bond Analysis : Investigations have been conducted into the intramolecular hydrogen bond in compounds containing 4-Hydroxy-3,5-dinitrobenzoic acid and its various deprotonated forms. Such studies contribute to a deeper understanding of molecular structures and bonding (J. Fábry, 2018).
Analytical Chemistry Applications : 4-Hydroxy-3,5-dinitrobenzoic acid has been adapted for semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol. This application is significant in the field of analytical chemistry, particularly for determining functional groups in various substances (K. Han, 1967).
Pharmaceutical Analysis : The compound has been used in the estimation of cardiotonic glycosides like digitoxin. This indicates its potential application in pharmaceutical analysis (D. Tattje, 1957).
Drug Interactions and Stability : Studies have also looked into the interactions and stability of salts formed by the reaction of drugs like pyrimethamine with 4-Hydroxy-3,5-dinitrobenzoic acid. This is important for understanding drug formulation and stability (Tahir et al., 2019).
Chemical Property Analysis : There's research into the properties of N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters, derivatives of 4-Hydroxy-3,5-dinitrobenzoic acid. These studies explore aspects like fluorescence and complexing properties, which are useful in various chemical applications (Tudose et al., 2010).
Electrochemical Behavior : The electrochemical behavior of 4-Hydroxy-3,5-dinitrobenzoic acid has been investigated using techniques like cyclic voltammetry. This research is important in fields like sensor development and materials science (Moscoso et al., 2016).
Safety And Hazards
4-Hydroxy-3,5-dinitrobenzoic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
4-hydroxy-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWIDSKAJFWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144325 | |
Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-dinitrobenzoic acid | |
CAS RN |
1019-52-9 | |
Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitro-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001019529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DINITRO-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7CH6XVL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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